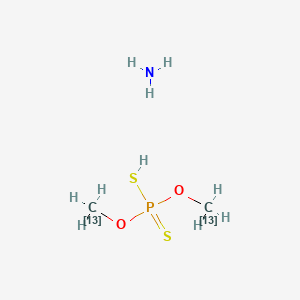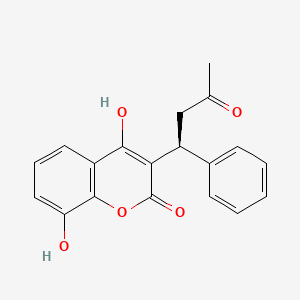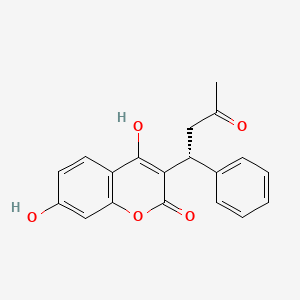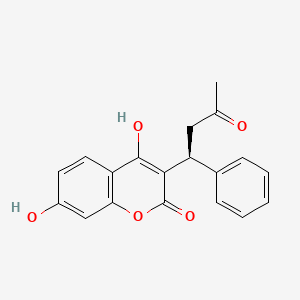
Thiovardenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiovardenafil is a compound that can be used for pharmaceutical analytical testing . It is related to Vardenafil, a potent and specific inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is used in the treatment of erectile dysfunction .
Molecular Structure Analysis
This compound has a molecular formula of C23H32N6O3S2 and a molecular weight of 504.7 g/mol . It has a complex structure that includes several functional groups, including ethoxy, sulfonyl, and imidazo .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that the study of chemical reactions is a crucial aspect of pharmaceutical research . Understanding these reactions can help in predicting the behavior of the compound in biological systems.
Physical and Chemical Properties Analysis
This compound has several computed properties, including a molecular weight of 504.7 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 8 .
Applications De Recherche Scientifique
A study titled "Detection and structure elucidation of hydroxythiovardenafil as an adulterant in a herbal dietary supplement" by Jankovics et al. (2013) described the detection of a new derivative of vardenafil, identified as hydroxythis compound, in a herbal dietary supplement. This compound was distinguished from hydroxyvardenafil by the conversion of an oxo group to a thio group. This is the first paper to describe a thio-analog of vardenafil in a commercially available product (Jankovics et al., 2013).
Another study on vardenafil, "Metabolic study of vardenafil analogues: Pseudovardenafil and hydroxyvardenafil" by Heo et al. (2019), investigated the metabolism of vardenafil analogues in both in-vitro and in-vivo models. This research identified new metabolites of these compounds, which could be important for understanding their toxicity and side effects (Heo et al., 2019).
In the paper "Comparison of the protective effects of sildenafil, vardenafil and tadalafil treatments in ischemia-reperfusion injury in rat ovary" by Sakin et al. (2019), the effects of different phosphodiesterase type 5 inhibitors, including vardenafil, were compared in the context of ischemia/reperfusion injury in rat ovaries. This study contributes to understanding the therapeutic potentials of vardenafil and its analogues (Sakin et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Thiovardenafil is a thiol analogue of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation . By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and smooth muscle relaxation .
Mode of Action
This compound, like Vardenafil, works by inhibiting PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . PDE5 inhibitors, such as this compound, inhibit the degradation of cGMP, allowing increased blood flow into the penis, resulting in an erection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . This pathway is crucial for the process of penile erection. The inhibition of PDE5 by this compound prevents the degradation of cGMP, leading to an increase in cGMP levels. This, in turn, leads to relaxation of the smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and the subsequent erection .
Pharmacokinetics
Vardenafil is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 2 hours . It is metabolized in the liver via CYP3A4, and its terminal half-life is approximately 4 to 6 hours . It is expected that this compound would have similar pharmacokinetic properties.
Result of Action
The primary molecular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels . This results in the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow, facilitating an erection . On a cellular level, this compound’s action results in vasodilation and smooth muscle relaxation.
Action Environment
Factors such as diet, lifestyle, and co-administration with other drugs (particularly those metabolized by cyp3a4) could potentially impact the pharmacokinetics and pharmacodynamics of this compound
Propriétés
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S2/c1-5-8-20-24-16(4)21-23(33)25-22(26-29(20)21)18-15-17(9-10-19(18)32-7-3)34(30,31)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSQZXZRMSVFGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912576-24-0 |
Source


|
| Record name | Thiovardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B861171EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is the detection of Thiovardenafil in healthcare foods a concern?
A1: While the provided abstract [] does not delve into the specific dangers of this compound, its presence in healthcare foods raises concerns because it is an undeclared pharmaceutical ingredient. This means consumers are unknowingly ingesting a substance that may have unintended effects and could interact with other medications they might be taking. The fact that it is being added illegally suggests a lack of quality control and potential health risks for consumers.
Q2: What analytical technique was employed to detect this compound in the study?
A2: The study utilized liquid chromatography-mass spectrometry (LC-MS) to detect this compound in healthcare foods []. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of the compound within complex matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)
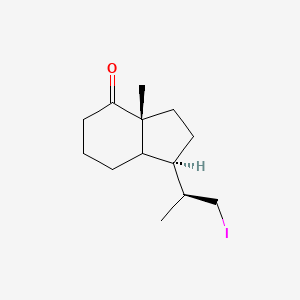

![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

